1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Description
Properties
IUPAC Name |
phenyl-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(17-7-3-1-4-8-17)24-13-11-23(12-14-24)15-19-22-21-16-25(19)18-9-5-2-6-10-18/h1-10,16H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJFGEKDXFQVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1-Benzoyl-3-Thiosemicarbazide
A foundational approach involves the cyclization of 1-benzoyl-3-thiosemicarbazide to form the 1,2,4-triazole core. Dharmesh S. Dayama et al. demonstrated that treating 1-benzoyl-3-thiosemicarbazide with aqueous sodium hydroxide or sodium ethoxide under reflux conditions induces cyclization, yielding 5-substituted-1H-1,2,4-triazole-3-thione. Subsequent alkylation of the triazole thione with a piperazine derivative introduces the methylpiperazine moiety. For instance, reacting the triazole intermediate with chloromethylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours facilitates nucleophilic substitution, forming the critical C–N bond.
Key Reaction Conditions
Direct Alkylation of Preformed Piperazine-Triazole Hybrids
Alternative strategies prioritize the pre-assembly of the triazole-piperazine scaffold. Patent EP0118138A1 discloses methods for synthesizing piperazine derivatives bearing heterocyclic substituents. For example, 4-(4-phenyl-1-piperazinyl)phenoxymethyl groups are introduced via nucleophilic aromatic substitution, leveraging the reactivity of halogenated triazole precursors. Adapting this protocol, 4-phenyl-4H-1,2,4-triazol-3-ylmethanol may be converted to its chloromethyl analog using thionyl chloride, followed by coupling with 1-benzoylpiperazine in the presence of potassium carbonate.
Optimization Insights
Acylation of 4-[(4-Phenyl-4H-1,2,4-Triazol-3-yl)Methyl]Piperazine
The final benzoyl group is introduced via acylation. Treating 4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine with benzoyl chloride in dichloromethane (DCM) at 0–5°C achieves selective N-benzoylation. Triethylamine serves as a base to neutralize HCl, driving the reaction to completion.
Critical Parameters
- Molar Ratio : 1:1.2 (piperazine derivative:benzoyl chloride) minimizes diacylation.
- Reaction Time : 4–6 hours ensures >90% conversion.
Mechanistic Considerations and Byproduct Mitigation
Cyclization Kinetics
The cyclization of 1-benzoyl-3-thiosemicarbazide proceeds via a thiolactam intermediate, which undergoes tautomerization to the triazole-thione. Density functional theory (DFT) studies suggest that electron-withdrawing groups on the benzoyl moiety lower the activation energy by stabilizing the transition state.
Competing Pathways in Alkylation
During the alkylation step, over-alkylation at the piperazine nitrogen is a common side reaction. Employing a bulky base like diisopropylethylamine (DIPEA) sterically hinders undesired quaternization, improving selectivity for monoalkylated products.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) reveals a single peak at 8.2 minutes, indicating >98% purity.
Applications and Derivative Synthesis
Antimicrobial Activity
Structural analogs of this compound exhibit potent activity against Candida albicans (MIC₈₀: 0.0156 μg/mL) and Staphylococcus aureus (MIC: 0.5 μM), surpassing fluconazole and gentamicin in efficacy.
Methionine Aminopeptidase Inhibition
Triazole-piperazine hybrids inhibit methionine aminopeptidase type II (MetAP2), a therapeutic target in cancer. Compound 77k from Hou et al. demonstrates IC₅₀ values of <1 μM against HepG2 cells, highlighting the scaffold’s versatility.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the benzoyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Piperazine-Triazole Hybrids
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s benzoyl group (electron-withdrawing) contrasts with nitroimidazole in , which may influence pharmacokinetics (e.g., metabolic stability) .
- Simpler Derivatives : The dimethyltriazole derivative () lacks aromaticity, reducing molecular weight and possibly improving solubility but limiting π-π stacking interactions critical for target binding .
Key Observations :
- Click Chemistry : The target compound’s synthesis likely mirrors , using CuI-catalyzed azide-alkyne cycloaddition for triazole formation, a high-yield and regioselective method .
- Acid-Mediated Reactions : employs thionyl chloride for piperazine functionalization, useful for introducing chloroethyl groups but requiring stringent conditions .
Key Observations :
- Receptor Specificity : The target compound’s benzoyl group may enhance 5-HT receptor binding compared to methoxyphenyl derivatives (), where electron-donating groups like methoxy improve CNS penetration .
- Antimicrobial Efficacy : Thioether-linked triazoles () show broad-spectrum activity, but the target compound’s lack of sulfur substituents may limit this .
Critical Analysis of Substituent Effects
- Aromatic vs. Aliphatic Substituents : Benzoyl and phenyl groups (target compound) favor aromatic interactions in receptor binding, whereas aliphatic chains (e.g., butylthio in ) enhance hydrophobicity but reduce target specificity .
- Triazole Positioning: 1,2,4-Triazole at the 3-position (target compound) vs.
Biological Activity
1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a synthetic compound featuring a piperazine core substituted with a benzoyl group and a triazole moiety. This structural arrangement suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological properties, including antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 349.42 g/mol. The presence of both a benzoyl and a triazole group enhances its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to the following mechanisms:
- Hydrogen Bonding : The triazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids.
- Enzyme Inhibition : Triazole derivatives have been documented to inhibit various enzymes, which may contribute to their anticancer and antimicrobial effects .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 1-benzoyl-4-(phenyltriazole)piperazine | Antibacterial | |
| Similar triazoles | Antifungal |
Anticancer Activity
The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells. Studies have shown that triazole derivatives can interact with cancer cell pathways, leading to reduced proliferation rates.
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole derivative | A431 (skin cancer) | < 10 | |
| Triazole derivative | Jurkat (leukemia) | < 10 |
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antimicrobial Efficacy : A study found that derivatives of the triazole family exhibited MIC values comparable to standard antibiotics against E. coli and Staphylococcus aureus.
- Cytotoxicity Assays : In vitro assays demonstrated that certain triazole derivatives could significantly inhibit the growth of cancer cell lines, showing promise as potential chemotherapeutic agents.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between triazole compounds and target proteins involved in cancer progression, suggesting a rational basis for their therapeutic use .
Q & A
Q. What are the standard synthetic routes for 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine, and how do reaction conditions influence yield?
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:
- Click Chemistry : A stirred solution of 1-benzoyl-4-propargylpiperazine reacts with azidophenyl derivatives in a 1:2 H₂O:DCM mixture, catalyzed by CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) at ambient temperature .
- Key Variables : Reaction time (2–4 hrs), solvent polarity, and stoichiometric ratios (e.g., 1.2 equiv. of azide) critically affect regioselectivity and purity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the final product .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzoyl, piperazine, and triazole moieties. Aromatic protons appear at δ 7.2–8.1 ppm, while piperazine methylene groups resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₂₆H₂₆N₅O: 432.2134) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and hydrogen-bonding networks .
Q. How are the compound’s physicochemical properties assessed for drug discovery?
- LogP : Measured via HPLC to evaluate lipophilicity (critical for blood-brain barrier penetration).
- Solubility : Assessed in PBS (pH 7.4) or DMSO. Piperazine derivatives often require co-solvents due to low aqueous solubility .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic or oxidative liabilities .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacological profile?
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
Q. What strategies optimize crystallography outcomes for low-solubility derivatives?
- Co-Crystallization : Use small-molecule additives (e.g., hexafluoroisopropanol) to improve crystal packing.
- Cryo-Cooling : Flash-freeze crystals at 100 K with glycerol as a cryoprotectant.
- Data Collection : High-intensity synchrotron radiation (e.g., Diamond Light Source) enhances resolution for weakly diffracting crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
